molecular formula C14H13N5O2 B2427561 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile CAS No. 339102-21-5

2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile

Cat. No.: B2427561
CAS No.: 339102-21-5
M. Wt: 283.291
InChI Key: XTRFYDYKJLQSOX-BQYQJAHWSA-N
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Description

2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a nitroanilino group, and a propenylidene malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with 4-nitroaniline to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile
  • 2-[1-(Dimethylamino)-3-(2-nitroanilino)-2-propenylidene]malononitrile

Uniqueness

2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(6-4-12)19(20)21/h3-8,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFYDYKJLQSOX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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